4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C28H25FN6 and its molecular weight is 464.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C28H25FN6
- Molecular Weight : 464.548 g/mol
- CAS Number : 890881-89-7
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a fluorophenyl group, which contribute to its biological properties.
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and FLT3. The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on these kinases.
EGFR Inhibition
A study demonstrated that derivatives with similar structures exhibited potent inhibitory activity against wild-type EGFR and its mutant forms. For instance, a closely related compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, which is known for conferring resistance to first-line EGFR inhibitors .
FLT3 Inhibition
In another investigation, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxicity against various cancer cell lines. The lead compound exhibited significant activity against non-small cell lung cancer and leukemia models, with GI50 values ranging from 1.17 to 18.40 µM across different assays .
Biological Activity and Efficacy
The biological activity of this compound has been assessed through various in vitro assays:
Assay Type | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Anti-proliferative Activity | A549 (Lung Cancer) | 8.21 | Significant inhibition observed |
HCT-116 (Colon Cancer) | 19.56 | Moderate inhibition | |
Kinase Inhibition | EGFR (Wild Type) | 0.016 | High potency as an inhibitor |
EGFR (T790M Mutant) | 0.236 | Notable resistance profile | |
Cytotoxicity | NCI 60 Cell Lines | GI50: 1.17 - 18.40 | Effective across multiple cancer types |
Case Studies
Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:
- Study on Anticancer Activity : A series of new derivatives were synthesized and evaluated for their anti-proliferative effects against A549 and HCT-116 cell lines. The results indicated that these compounds could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), suggesting their utility as chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between these compounds and their target kinases, providing insights into their mechanism of action at the molecular level .
Propiedades
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6/c29-23-11-13-24(14-12-23)35-28-25(19-32-35)27(30-20-31-28)34-17-15-33(16-18-34)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19-20,26H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQWCKKYJDJIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.